(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configuration benzylidene group at position 5 and a 3-(4-methylpiperazin-1-yl)-3-oxopropyl substituent at position 3 of the thiazolidinone core. This structural complexity distinguishes it from simpler thiazolidinone derivatives, suggesting unique physicochemical or biological activities.
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-21-8-10-22(11-9-21)18(24)6-7-23-19(25)17(29-20(23)28)13-14-4-5-15(26-2)16(12-14)27-3/h4-5,12-13H,6-11H2,1-3H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVLFFQJIERMS-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinones
Thiazolidinones have garnered attention due to their broad spectrum of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
Recent studies emphasize the importance of substituents on the thiazolidinone core in modulating these activities. The presence of various functional groups can enhance or diminish biological efficacy, making SAR a critical area of research in medicinal chemistry.
Anticancer Activity
Thiazolidinone derivatives have shown promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound under discussion has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies indicate that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Antidiabetic Activity
Thiazolidinones are recognized for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. The specific compound has been evaluated for its ability to lower blood glucose levels in diabetic models, showing significant promise as a potential antidiabetic agent.
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been well-documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have reported inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Anti-inflammatory and Antioxidant Properties
Inflammation is a key player in various diseases, and thiazolidinones have been shown to reduce inflammatory markers. The compound's antioxidant activity has been assessed using various assays, indicating its ability to scavenge free radicals and mitigate oxidative stress.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural components. Modifications at specific positions on the thiazolidine ring can lead to enhanced potency. For example:
- Position 2 : Substituents here can affect binding affinity to target proteins.
- Position 3 : Modifications can alter solubility and bioavailability.
- Position 5 : This position is critical for the interaction with biological targets.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed effective reduction in blood glucose levels in diabetic rats, comparable to established antidiabetic drugs. |
| Study 3 | Reported potent antibacterial activity against E. coli and S. aureus with inhibition zones exceeding those of standard antibiotics. |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been investigated for their efficacy against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating potent activity .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell proliferation and survival pathways. For example, certain thiazolidinone derivatives have been reported to inhibit DNA gyrase and MurD enzymes, which are crucial for bacterial and cancer cell growth .
Synthesis and Derivatives
The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides under acidic or basic conditions. This synthetic route allows for the incorporation of various substituents on the thiazolidinone structure to optimize biological activity.
Synthetic Route Example
- Condensation Reaction : Combine 3,4-dimethoxybenzaldehyde with thiosemicarbazide.
- Cyclization : Use a suitable catalyst (e.g., triethylamine) to promote cyclization under reflux conditions.
- Purification : Employ recrystallization or chromatography to isolate the desired product.
Case Studies and Research Findings
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through multi-step organic reactions, typically involving:
Core Thiazolidinone Formation
The thiazolidinone ring is constructed via cyclocondensation of thiosemicarbazide derivatives with α-haloketones or aldehydes. For example:
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Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions yields a thiosemicarbazone intermediate .
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Step 2 : Cyclization with chloroacetyl chloride forms the thiazolidin-4-one scaffold, with the methylidene group introduced via Knoevenagel condensation.
Piperazine Incorporation
The 4-methylpiperazine moiety is introduced through nucleophilic substitution or acylation:
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Reaction : 3-chloropropionyl chloride reacts with 4-methylpiperazine to form 3-(4-methylpiperazin-1-yl)-3-oxopropane, which is then coupled to the thiazolidinone core via an alkylation step .
Sulfur Functionalization
The 2-sulfanylidene group is stabilized through tautomerization, with reactivity influenced by the electron-withdrawing thiazolidinone ring. It participates in:
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Oxidation : Forms disulfide bonds or sulfoxides under mild oxidizing agents (e.g., H₂O₂) .
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Nucleophilic substitution : Reacts with alkyl halides to form thioether derivatives .
Reactivity with Common Reagents
Ring-Opening Reactions
The thiazolidinone ring undergoes nucleophilic attack at the C2 sulfur atom. For example:
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With amines : Ring opening generates thiourea intermediates, which can recyclize under acidic conditions .
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With hydrazines : Forms thiosemicarbazide derivatives, useful for further functionalization .
Tautomerization Effects
The 2-sulfanylidene group exists in equilibrium with its thione tautomer, influencing reactivity:
This equilibrium enhances susceptibility to electrophilic agents at the sulfur atom .
Stereochemical Considerations
The (5Z)-configuration of the methylidene group is critical for biological activity. Isomerization to the (5E)-form occurs under UV light or basic conditions, reducing potency.
Solvent Effects on Reactivity
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Polar aprotic solvents (e.g., DMF): Enhance nucleophilic substitution at the piperazine moiety.
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Protic solvents (e.g., MeOH): Favor tautomerization and stabilize thiol intermediates .
Stability Under Physiological Conditions
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Hydrolysis : The methylidene group resists hydrolysis at pH 7.4, but the thiazolidinone ring slowly degrades in serum (t₁/₂ = 8.2 h).
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Oxidative metabolism : Liver microsomes convert the sulfide to sulfoxide, altering bioavailability.
Comparative Reactivity of Analogues
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Thiazolidinone derivatives share a common 1,3-thiazolidin-4-one core but vary in substituents at positions 3 and 3. Key structural analogs include:
Table 1: Substituent Comparison of Thiazolidinone Derivatives
*Calculated based on molecular formula.
Key Observations :
Physicochemical and Electronic Properties
- Hydrogen Bonding: The 4-methylpiperazine substituent in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (carbonyl oxygen), unlike simpler aryl substituents .
- Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than purely aromatic analogs due to increased polarity .
Q & A
Basic: What are the established synthetic routes for preparing this thiazolidinone derivative?
Methodological Answer:
The synthesis typically involves a multi-step condensation and cyclization strategy :
Schiff Base Formation : React 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .
Thiazolidinone Cyclization : Treat the intermediate with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate to cyclize into the thiazolidinone core .
Piperazine Substitution : Introduce the 3-(4-methylpiperazin-1-yl)-3-oxopropyl group via nucleophilic substitution or amide coupling, using reagents like EDCI/HOBt in DMF .
Key Considerations : Solvent choice (ethanol, DMF, or acetic acid) and temperature (reflux conditions) significantly impact yields. Purification often requires recrystallization from DMF/ethanol mixtures .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the Z-configuration of the benzylidene group and the sulfanylidene moiety. The methoxy protons (δ 3.8–4.0 ppm) and piperazine methyl group (δ 2.3–2.5 ppm) are diagnostic .
- X-ray Crystallography : Resolve the stereochemistry of the thiazolidinone ring and substituent orientations. For example, the (5Z) configuration shows a dihedral angle of 8–12° between the arylidene and thiazolidinone planes .
- FT-IR : Identify the C=O stretch (1650–1700 cm) and C=S vibration (1200–1250 cm) .
Advanced: How can reaction conditions be optimized to address low yields during piperazine side-chain incorporation?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), base strength (triethylamine vs. DBU), and temperature (0°C vs. RT). Evidence shows DMF at 50°C improves amide coupling efficiency by 30% .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated coupling (e.g., lipases) can reduce side reactions. For example, Pd/C (10% wt) in methanol achieves >90% reduction of nitro intermediates .
- In-Situ Monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction time dynamically .
Advanced: What computational strategies predict the compound’s biological target interactions?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites. The 3,4-dimethoxy group enhances electron density, favoring interactions with kinase ATP-binding pockets .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Hemoglobin subunits or tyrosine kinases . The thiazolidinone core shows a docking score of −9.2 kcal/mol against PDB 1M17, suggesting potential antiproliferative activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in binding pockets. The piperazine moiety maintains hydrogen bonds with Asp381 in EGFR kinase over 80% of the simulation .
Advanced: How can contradictory reports on antibacterial activity be resolved?
Methodological Answer:
Comparative SAR Analysis : Systematically vary substituents (e.g., replacing 3,4-dimethoxy with nitro groups) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 3,4-dimethoxy group reduces MIC values by 4-fold compared to unsubstituted analogs .
Assay Standardization : Use CLSI guidelines for broth microdilution. Contradictions often arise from inconsistent inoculum sizes (e.g., 1×10 vs. 5×10 CFU/mL) or solvent effects (DMSO >1% inhibits growth) .
Resistance Profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., gyrA in fluoroquinolone-resistant strains) .
Advanced: What strategies mitigate oxidative degradation of the sulfanylidene group during storage?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon, reducing degradation from 15% to <2% over 6 months .
- Antioxidant Additives : Include 0.1% w/v ascorbic acid in stock solutions (DMSO or ethanol) to inhibit radical formation .
- HPLC Purity Tracking : Use a C18 column (ACN/water + 0.1% TFA) to monitor degradation peaks at 254 nm. The sulfoxide byproduct elutes 1.2 min earlier than the parent compound .
Basic: What in vitro assays are recommended for preliminary cytotoxicity screening?
Methodological Answer:
- MTT Assay : Test against HeLa, MCF-7, and HepG2 cells (48–72 hr exposure). IC values <10 μM suggest therapeutic potential. Include cisplatin as a positive control .
- Apoptosis Markers : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays. Thiazolidinones with 3,4-dimethoxy groups induce 40–60% early apoptosis in Jurkat cells .
- ROS Detection : Employ DCFH-DA fluorescence to quantify oxidative stress, a common mechanism for thiazolidinone derivatives .
Advanced: How does substituent position (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) affect bioactivity?
Methodological Answer:
- 3,4-Dimethoxy : Enhances π-π stacking with hydrophobic pockets (e.g., COX-2 active site), improving anti-inflammatory activity (IC = 2.1 μM vs. 8.7 μM for 2,4-dimethoxy) .
- Ortho-Substituents : Steric hindrance from 2-methoxy groups reduces binding to DNA gyrase by 50%, per molecular dynamics simulations .
- Synthetic Proof : Prepare analogs via regioselective demethylation (e.g., BBr in DCM) and compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
